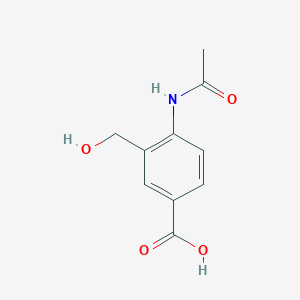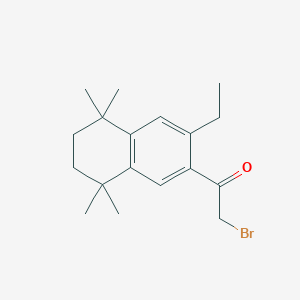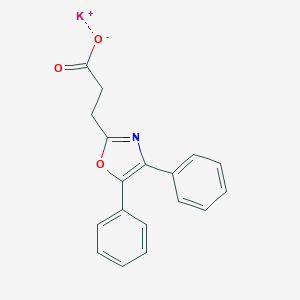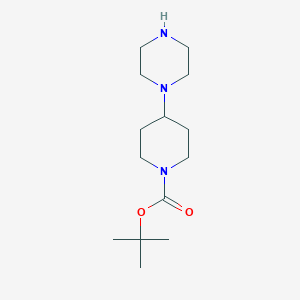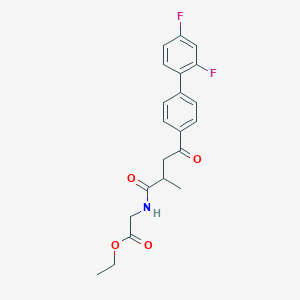
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in disease processes.
Biochemische Und Physiologische Effekte
Studies have shown that Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- in lab experiments is its potential as a building block for the synthesis of novel compounds with potential biological activity. However, one of the limitations is the lack of understanding of its mechanism of action, which may make it difficult to design experiments to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-. One of the directions is to further explore its potential as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to explore its potential applications. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- involves a multi-step process that includes the reaction of 2,4-difluorobenzonitrile with ethyl 4-chloroacetoacetate, followed by the addition of glycine and the subsequent esterification of the resulting product. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- has been studied for its potential applications in various areas of scientific research. One of the notable applications is its use as a building block for the synthesis of novel compounds with potential biological activity. It has also been studied for its potential use as a therapeutic agent for the treatment of certain diseases.
Eigenschaften
CAS-Nummer |
161692-82-6 |
|---|---|
Produktname |
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- |
Molekularformel |
C21H21F2NO4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
ethyl 2-[[4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoyl]amino]acetate |
InChI |
InChI=1S/C21H21F2NO4/c1-3-28-20(26)12-24-21(27)13(2)10-19(25)15-6-4-14(5-7-15)17-9-8-16(22)11-18(17)23/h4-9,11,13H,3,10,12H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
AWVWOVBFZWLNJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



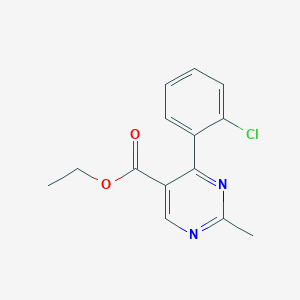
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
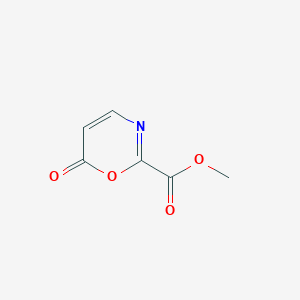
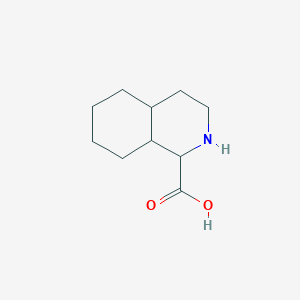
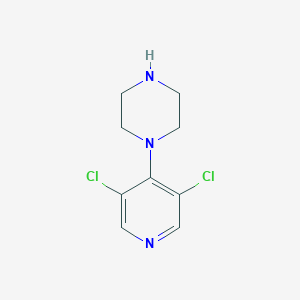
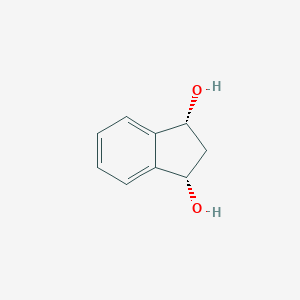

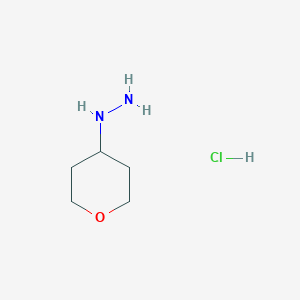
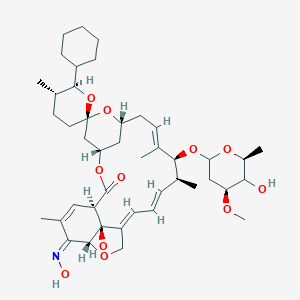
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
